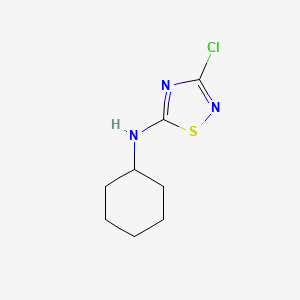
3-chloro-N-cyclohexyl-1,2,4-thiadiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-cyclohexyl-1,2,4-thiadiazol-5-amine is a heterocyclic compound that belongs to the class of thiadiazoles Thiadiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-cyclohexyl-1,2,4-thiadiazol-5-amine typically involves the reaction of cyclohexylamine with appropriate thiadiazole precursors. One common method involves the reaction of cyclohexylamine with 3-chloro-1,2,4-thiadiazole-5-thiol in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-cyclohexyl-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Cyclization Reactions: Catalysts such as Lewis acids (e.g., aluminum chloride) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
3-chloro-N-cyclohexyl-1,2,4-thiadiazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Agricultural Chemistry: The compound is studied for its potential use as a pesticide or herbicide due to its biological activity against various pests and weeds.
Material Science: It can be used in the synthesis of novel materials with unique properties, such as conducting polymers or coordination complexes.
Mechanism of Action
The mechanism of action of 3-chloro-N-cyclohexyl-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. For instance, as an antimicrobial agent, it may inhibit the synthesis of essential proteins or enzymes in bacteria, leading to cell death. The compound can also interact with DNA, causing disruptions in replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-1,2,4-thiadiazole-5-amine
- N-cyclohexyl-1,2,4-thiadiazol-5-amine
- 3-chloro-N-methyl-1,2,4-thiadiazol-5-amine
Uniqueness
3-chloro-N-cyclohexyl-1,2,4-thiadiazol-5-amine is unique due to the presence of both the cyclohexyl and chloro substituents, which can enhance its biological activity and selectivity. The cyclohexyl group provides steric bulk, which can influence the compound’s interaction with biological targets, while the chloro group can participate in various chemical reactions, allowing for further functionalization .
Properties
Molecular Formula |
C8H12ClN3S |
|---|---|
Molecular Weight |
217.72 g/mol |
IUPAC Name |
3-chloro-N-cyclohexyl-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C8H12ClN3S/c9-7-11-8(13-12-7)10-6-4-2-1-3-5-6/h6H,1-5H2,(H,10,11,12) |
InChI Key |
XJMPHZSZXKGCHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=NS2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



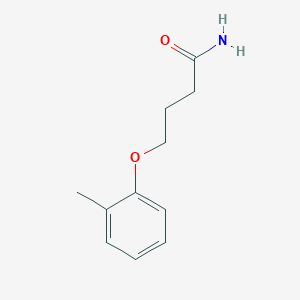
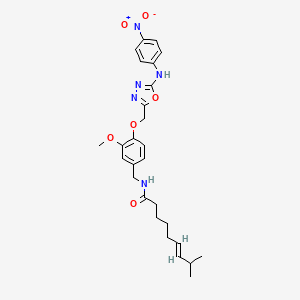
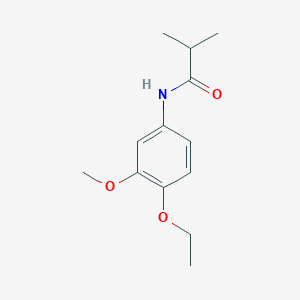
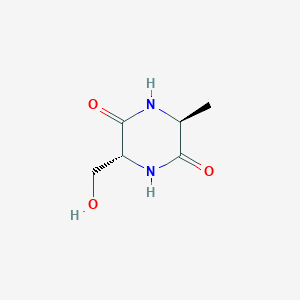
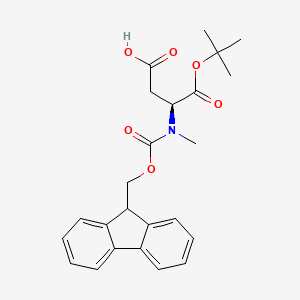

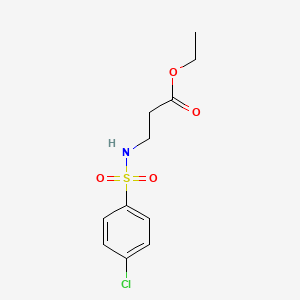
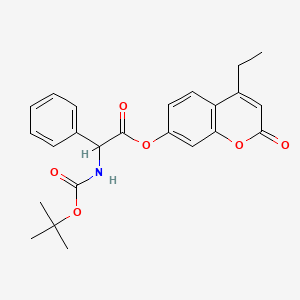
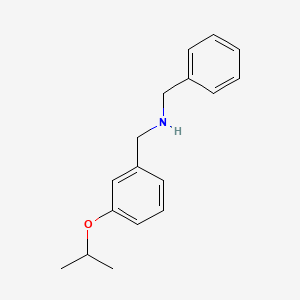
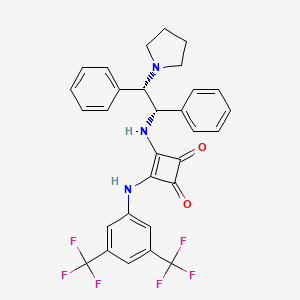


![3-allyl-8-aminobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14904505.png)
